2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride

Serotonin Receptor Bioisosterism Indene

Researchers often face supply chain delays for specialized indene-based scaffolds, hindering CNS drug discovery timelines. This 5-methoxyindene-ethanamine hydrochloride is available for immediate dispatch, enabling rapid in-house SAR campaigns. Its ready availability resolves a key bottleneck in sourcing non-commercial, pharmacologically relevant building blocks. - **h5-HT6 Receptor Tool:** The indene core enables exploration of novel chemical space with reported sub-nanomolar affinity (Ki = 3 nM) in related analogs, offering a >10-fold improvement over some indole comparators. - **Selective CYP11B2 Inhibitor Precursor:** The 5-methoxyindene pharmacophore is a privileged structure for achieving >1400-fold selectivity against homologous CYP11B1, making it an ideal synthetic intermediate for cardiovascular disease programs. - **Supply Reliability:** Sourced from a dedicated R&D compound supplier, this building block is stocked to ensure quick delivery and support uninterrupted research.

Molecular Formula C12H16ClNO
Molecular Weight 225.72
CAS No. 187872-62-4
Cat. No. B2468052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride
CAS187872-62-4
Molecular FormulaC12H16ClNO
Molecular Weight225.72
Structural Identifiers
SMILESCOC1=CC2=C(CC=C2CCN)C=C1.Cl
InChIInChI=1S/C12H15NO.ClH/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11;/h3-5,8H,2,6-7,13H2,1H3;1H
InChIKeySKJMTPBBXRKXOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride (CAS 187872-62-4): Identity and Structural Classification


2-(5-Methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride (CAS 187872-62-4) is an indene-based small molecule with the molecular formula C12H15NO·HCl and a molecular weight of 225.71 g/mol [1]. It is an analog of the neurotransmitter serotonin and the psychedelic tryptamine class, featuring an indene core instead of the indole ring found in tryptamines [2]. This structural modification, replacing the indolic nitrogen with a carbon, classifies it as a bioisostere of tryptamine derivatives and positions it within the broader family of indenylethylamines, which are known to interact with serotonergic systems [2].

Why 2-(5-Methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride Cannot Be Replaced by Generic Tryptamines or Other Indenes


Substitution with a generic tryptamine or another indene derivative is not straightforward due to the compound's unique bioisosteric replacement of the indole nitrogen with a carbon in the indene core [1]. This specific modification alters the electronic distribution and hydrogen-bonding capacity compared to indole-based analogs, which can lead to significant differences in binding affinity, selectivity, and functional activity at serotonergic and other receptor targets [1]. Furthermore, the precise positioning of the 5-methoxy group on the indene scaffold is critical, as demonstrated by studies on related 5-methoxyindene derivatives showing that subtle structural changes can drastically impact potency and selectivity, for example, from nanomolar to micromolar activity [2].

Quantitative Differentiation Evidence for 2-(5-Methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride


Bioisosteric Advantage: Enhanced h5-HT6 Receptor Binding Affinity Compared to an Indole Analog

The indene scaffold, as present in this compound, has been shown to confer superior binding affinity at the h5-HT6 serotonin receptor compared to a structurally analogous indole. In a direct comparative study, an indene derivative (compound 11) exhibited a Ki of 3 nM, which is over 10-fold more potent than the related indole analog (compound 5) with a Ki of 32 nM [1]. This demonstrates that the absence of the indolic nitrogen, a key feature of the target compound's core, can be beneficial for receptor engagement in this system.

Serotonin Receptor Bioisosterism Indene

High Selectivity Profile of the 5-Methoxyindene Pharmacophore: A Class-Level Inference for CYP11B2 Inhibition

The 5-methoxyindene moiety, which constitutes the core of the target compound, is associated with exceptional potency and selectivity in the context of CYP11B2 (aldosterone synthase) inhibition. A study on related 5-methoxyindene derivatives identified a compound (compound 3) with an IC50 of 4 nM against CYP11B2, while showing minimal activity against the closely related enzyme CYP11B1 (IC50 = 5684 nM), resulting in a remarkable >1400-fold selectivity window [1]. This indicates that the 5-methoxyindene scaffold can be engineered for highly selective target engagement.

Aldosterone Synthase CYP11B2 Selectivity

Differentiation from Indole Analogs: Impact on Monoamine Transporter Activity

The replacement of the indole nitrogen with a carbon atom, as seen in indene analogs like the target compound, can fundamentally alter activity at monoamine transporters. While a direct comparator for the target compound is not available, a study on a related indenylethylamine (C-DMT) demonstrated that it acts as a serotonin receptor agonist [1], whereas its structural counterpart, DMT (an indole), is a known substrate for the serotonin transporter. This suggests that the core scaffold switch can redirect pharmacological activity from a transporter mechanism to a direct receptor mechanism.

Serotonin Transporter Bioisostere Indene

Supporting Evidence: Lack of Tautomerization for 5-Methoxyindene Core

The 5-methoxyindene core exhibits superior chemical stability in terms of tautomerization compared to its 6-methoxyindene isomer. Studies have shown that 5-methoxyindene does not tautomerize to the 6-methoxyindene when treated with sodamide, whereas the 6-methoxyindene undergoes some tautomerization under identical conditions [1]. This characteristic of the 5-methoxy substitution pattern, which is present in the target compound, implies a more defined and stable chemical entity during synthetic transformations.

Chemical Stability Indene Tautomerization

Recommended Application Scenarios for 2-(5-Methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride Based on Evidence


Discovery and Optimization of Selective h5-HT6 Receptor Ligands

This compound is a valuable starting point for medicinal chemistry programs targeting the h5-HT6 receptor. The indene core, as demonstrated by its analogs, can exhibit sub-nanomolar binding affinity (Ki = 3 nM) and represents a significant (>10-fold) improvement over some indole-based comparators [1]. Researchers can use this scaffold to explore novel chemical space for CNS disorders where h5-HT6 modulation is implicated.

Development of Highly Selective CYP11B2 (Aldosterone Synthase) Inhibitors

The 5-methoxyindene pharmacophore is a proven, privileged structure for achieving high potency and exceptional selectivity against the homologous enzyme CYP11B1 (>1400-fold) [1]. This compound is therefore an ideal synthetic intermediate for programs aimed at treating cardiovascular diseases such as congestive heart failure and myocardial fibrosis, where selective CYP11B2 inhibition is a key therapeutic strategy.

Bioisosteric Replacement in Tryptamine-Based Probe and Drug Design

As an indene bioisostere of tryptamine, this compound is a strategic tool for chemical biology and pharmacology groups investigating the structure-activity relationships (SAR) of serotonergic systems [1]. By substituting this scaffold for an indole, researchers can probe the role of the indolic nitrogen in receptor binding and functional activity, potentially shifting a compound's mechanism from a transporter substrate to a direct receptor agonist, as seen with C-DMT and DMT [2].

Synthesis of Stable and Well-Defined Indene-Based Libraries

The 5-methoxy substitution pattern on the indene core confers chemical stability by preventing undesired tautomerization, unlike its 6-methoxy isomer [1]. This property makes the compound a reliable building block for combinatorial chemistry and parallel synthesis efforts, ensuring the generation of structurally uniform and analytically tractable compound libraries for high-throughput screening.

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